molecular formula C13H9F4NO B1319315 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-46-8

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1319315
M. Wt: 271.21 g/mol
InChI Key: ONIAHMFOWDGCQU-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenoxy)aniline” is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.21 . It is categorized as an intermediate .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenoxy)aniline” consists of a fluorophenoxy group attached to an aniline group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Fluoro-5-(trifluoromethyl)aniline was used as a transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, enabling the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
  • Salicylaldimine ligands and their Cu and Pd complexes were synthesized using F, CF3-substituted anilines including 2-fluoro-5-(trifluromethyl)aniline, showing potential in antiproliferative activities (Kasumov et al., 2016).

Biological and Pharmacological Studies

  • Docking and QSAR studies of various anilines, including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, were conducted to analyze molecular features contributing to high inhibitory activity as c-Met kinase inhibitors (Caballero et al., 2011).

Material Science and Engineering

  • 4-Chloro-3-(trifluoromethyl)aniline, a related compound, was studied for its potential in nonlinear optical (NLO) materials through experimental and theoretical vibrational analysis (Revathi et al., 2017).

Fluorination and Derivative Synthesis

  • The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3-fluoro-5-trifluoromethyl-nitrobenzene (Shijing, 2013).

Novel Compound Synthesis

  • Anionic activation of the trifluoromethyl group in trifluoromethyl-substituted anilines, like 2-fluoro-5-(trifluromethyl)aniline, facilitated the synthesis of isoxazoles and triazines (Strekowski et al., 1995).

properties

IUPAC Name

2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-9-2-1-3-10(7-9)19-12-5-4-8(6-11(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIAHMFOWDGCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226886
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline

CAS RN

937596-46-8
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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